molecular formula C32H38N2O8S B2513194 ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate CAS No. 681155-49-7

ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B2513194
CAS No.: 681155-49-7
M. Wt: 610.72
InChI Key: PNKZGTSNXBIEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), a sulfamoyl group, and a tetrahydroisoquinoline group. These groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroisoquinoline core, followed by various functional group interconversions and coupling reactions . Without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroisoquinoline group, for example, is a type of nitrogen-containing heterocycle, which could have interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the ester group could undergo hydrolysis or transesterification reactions, while the sulfamoyl group could participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester and sulfamoyl groups could increase its solubility in polar solvents .

Scientific Research Applications

Organic Synthesis Applications

  • Rhodium-Catalyzed Annulation : Rhodium-catalyzed annulation between ethyl benzimidates and α-aroyl sulfur ylides has been developed, affording pyrano[4,3,2-ij]isoquinoline derivatives with good functional group compatibility. This dual ortho-C-H functionalization and cyclization in one pot highlight the potential for creating complex heterocyclic structures, which may be analogous to the synthesis pathways of related compounds like ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate (Wu et al., 2018).

  • Pummerer Reaction Synthesis : The synthesis of 1, 2, 3, 4-tetrahydroisoquinolines (TIQs) via intramolecular cyclization using the Pummerer reaction indicates the utility of such reactions in constructing complex isoquinoline frameworks, potentially relevant to the synthesis of complex molecules like the one (Shinohara et al., 1998).

Photochemical Studies

  • Photooxygenation : Research on polymethoxybenzene derivatives undergoing singlet oxygen oxidation to form quinone epoxides demonstrates the photochemical reactivity of complex organic molecules, which may be analogous to the photochemical behavior of this compound (Dureja et al., 1987).

Antimicrobial Agent Development

  • Antimicrobial Quinazolines : The synthesis and characterization of new quinazolines as potential antimicrobial agents illustrate the potential for related compounds to serve as foundations for developing new therapeutics. While the targeted molecule is not directly studied for antimicrobial properties, the structural similarities with quinazolines suggest potential research avenues in this area (Desai et al., 2007).

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could be of interest for further study in fields like medicinal chemistry or materials science .

Properties

IUPAC Name

ethyl 4-[[2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O8S/c1-6-33(7-2)43(37,38)26-15-11-22(12-16-26)31(35)34-18-17-24-19-29(39-4)30(40-5)20-27(24)28(34)21-42-25-13-9-23(10-14-25)32(36)41-8-3/h9-16,19-20,28H,6-8,17-18,21H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKZGTSNXBIEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OCC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.